

PPQ-102: A Technical Guide to its Effects on Ion Channel Function

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Compound of Interest		
Compound Name:	PP102	
Cat. No.:	B1576776	Get Quote

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Abstract

PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a potent, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Identified through high-throughput screening, it represents a novel class of pyrimido-pyrrolo-quinoxalinedione (PPQ) compounds. A key feature of PPQ-102 is that it is uncharged at physiological pH, which allows its inhibitory action to be independent of membrane potential, a significant advantage over previous, negatively charged CFTR inhibitors. Electrophysiological studies have demonstrated that PPQ-102 acts by stabilizing the closed state of the CFTR channel, thereby reducing its open probability. With a half-maximal inhibitory concentration (IC50) in the nanomolar range for CFTR, it is one of the most potent inhibitors identified to date. While highly potent for CFTR, it also exhibits inhibitory effects on the Volume-Regulated Anion Channel (VRAC), albeit at much higher concentrations. This document provides a comprehensive technical overview of the quantitative effects of PPQ-102 on ion channels, detailed experimental methodologies, and its mechanism of action.

Quantitative Data on Ion Channel Inhibition

The inhibitory effects of PPQ-102 have been quantified on several ion channels, with the most potent and primary effect observed on the CFTR chloride channel.





Table 1: Inhibitory Potency (IC50) of PPQ-102 on Various

Ion Channels

Ion Channel	Cell Line	Method	IC50	Reference
CFTR	FRT cells expressing CFTR	Short-circuit current	~90 nM	
VRAC / LRRC8	HEK-293 cells	Whole-cell patch clamp	19.6 ± 1.5 μM	-
Ca ²⁺ -activated Cl ⁻ Channels	Cystic fibrosis human bronchial cells	UTP-induced CI ⁻ currents	No significant inhibition at 10 or 20 μΜ	-

Table 2: Single-Channel Electrophysiology of PPQ-102 on CFTR

Data obtained from cell-attached patch-clamp recordings on CFTR-expressing FRT cells. CFTR was activated by 10 μ M forskolin and 100 μ M IBMX. Pipette potential was +80 mV.

Parameter	Control	1 μM PPQ-102	Reference
Open Probability (Po)	0.50 ± 0.04	0.14 ± 0.03	
Mean Channel Open Time	No significant change	No significant change	
Mean Channel Closed Time	Baseline	Greatly increased	
Unitary Conductance	7 pS	7 pS (no change)	-

Mechanism of Action

PPQ-102 inhibits CFTR through a non-competitive, voltage-independent mechanism. Unlike many ion channel blockers that plug the pore, PPQ-102 modulates the channel's gating kinetics.

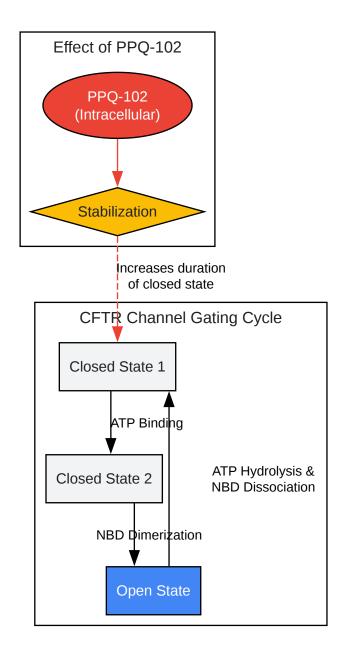






- Stabilization of the Closed State: Single-channel patch-clamp data reveals that PPQ-102
 does not alter the conductance of the CFTR channel but significantly reduces the channel's
 open probability by prolonging its dwell time in the closed state.
- Voltage-Independent Block: The linear current-voltage (I-V) relationship of CFTR is maintained in the presence of PPQ-102. This, along with its neutral charge at physiological pH, confirms that its inhibitory action is not dependent on the membrane potential.
- Intracellular Site of Action: The observation that inhibition occurs over several minutes at lower concentrations suggests an intracellular site of action. The reduced potency of PPQ-102 in the presence of CFTR agonists that bind directly to the channel (like apigenin and IBMX) is consistent with PPQ-102 acting at the nucleotide-binding domain(s) on the intracellular side of CFTR. The inhibition by PPQ-102 is reversible upon washout.





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Mechanism of PPQ-102 on CFTR channel gating.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of PPQ-102 on ion channels.

Patch-Clamp Electrophysiology



Patch-clamp recordings are the gold standard for studying ion channel function and were used to determine the specific mechanism of PPQ-102's effect on CFTR at the single-molecule level.

Cell Preparation:

- Fischer Rat Thyroid (FRT) cells stably expressing human CFTR were cultured at 37°C in 5% CO₂.
- For experiments, cells were plated on glass coverslips and used 2-3 days after plating.

Whole-Cell Configuration:

Solutions:

- External (Bath) Solution (Representative): 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM TES (pH 7.4 with NaOH).
- Internal (Pipette) Solution (Representative): 113 mM L-aspartic acid, 113 mM CsOH, 27 mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP (pH 7.2 with CsOH).

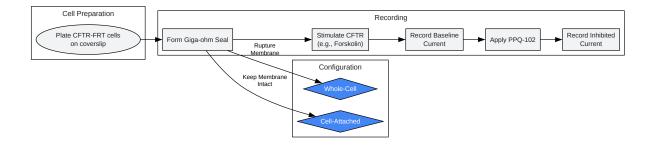
Recording:

- \circ Borosilicate glass pipettes with a resistance of 4-8 M Ω were used.
- A giga-ohm seal was formed between the pipette and the cell membrane. The membrane patch was then ruptured to achieve the whole-cell configuration.
- Cells were held at a potential of 0 mV, and currents were elicited by stepping to voltages between -100 mV and +100 mV in 20 mV increments.
- CFTR was stimulated by adding 10 μM forskolin to the bath solution.
- Baseline currents were recorded, followed by perfusion of PPQ-102 (e.g., 500 nM) to measure the extent of inhibition.

Cell-Attached (Single-Channel) Configuration:



- Solutions: High-resistance seals were formed using the same solutions as the whole-cell configuration, but the cell membrane was left intact.
- Recording:
 - The pipette potential was held at +80 mV.
 - \circ CFTR channels within the patch were activated by adding 10 μ M forskolin and 100 μ M IBMX to the bath, which freely diffuses across the membrane to activate the channels.
 - Baseline single-channel activity was recorded.
 - PPQ-102 (e.g., 1 μM) was then added to the bath to observe its effect on single-channel gating properties (open/closed times, open probability).



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